molecular formula C29H32N4O8 B1598465 N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin CAS No. 71973-79-0

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Cat. No. B1598465
CAS RN: 71973-79-0
M. Wt: 564.6 g/mol
InChI Key: HHPVJKZZYOXPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a fluorescently labeled tripeptide activated with succ-ester . It is a fluorogenic substrate for proteolytic activity .


Molecular Structure Analysis

The empirical formula of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is C29H32N4O8 . The molecular weight is 564.59 . The SMILES string representation of the molecule is CC(N)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 .


Chemical Reactions Analysis

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin has been used in the preparation of the reaction mixture for enzymatic assays . It is used to initiate the enzyme reaction in tripeptidyl peptidase-1 (TPP1) enzyme activity assay and lysosomal hydrolases activity assay .


Physical And Chemical Properties Analysis

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a powder form . It is soluble in 50% acetic acid at a concentration of 1 mg/mL, yielding a clear, colorless to light yellow solution . The storage temperature is recommended to be -20°C .

Scientific Research Applications

  • Enzyme Assays

    • Application : “N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin” is used as a substrate in enzyme assays .
    • Method : In these assays, the compound is included in the reaction mixture. The enzyme of interest, such as a peptidase, cleaves the compound, releasing a fluorescent product that can be detected and quantified .
    • Results : The amount of fluorescence produced is proportional to the activity of the enzyme. This allows researchers to measure the activity of the enzyme in different conditions or in response to various treatments .
  • Proteolytic Activity Assay

    • Application : This compound is used in proteolytic activity assays of enzymes like serine protease subtilisin carlsberg (SC), neutrophil elastase, trypsin, and chymotrypsin .
    • Method : The compound is used as a substrate for these enzymes. The enzymes cleave the compound, releasing a fluorescent product .
    • Results : The fluorescence produced is measured, providing a quantitative readout of the proteolytic activity of the enzymes .
  • Leucine Aminopeptidase Assay

    • Application : This compound is used as a substrate in assays for leucine aminopeptidase .
    • Method : The enzyme leucine aminopeptidase cleaves the compound, releasing a fluorescent product that can be detected and quantified .
    • Results : The amount of fluorescence produced is proportional to the activity of the enzyme, allowing researchers to measure the activity of leucine aminopeptidase .
  • Tripeptidyl Peptidase-1 (TPP1) Enzyme Activity Assay

    • Application : This compound is used in assays to measure the activity of TPP1 .
    • Method : TPP1 cleaves the compound, releasing a fluorescent product .
    • Results : The fluorescence produced is measured, providing a quantitative readout of the TPP1 activity .
  • Matrix Metalloproteinase-7 (MMP-7) Assay

    • Application : This compound is used in assays to measure the activity of MMP-7 .
    • Method : MMP-7 cleaves the compound, releasing a fluorescent product .
    • Results : The fluorescence produced is measured, providing a quantitative readout of the MMP-7 activity .
  • Tripeptidyl Peptidase-1 (TPP1) Enzyme Activity Assay

    • Application : This compound is used in assays to measure the activity of TPP1 .
    • Method : TPP1 cleaves the compound, releasing a fluorescent product .
    • Results : The fluorescence produced is measured, providing a quantitative readout of the TPP1 activity .

properties

IUPAC Name

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPVJKZZYOXPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390826
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

CAS RN

71973-79-0
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
C Wilson, AM Gibson, JR McDermott - Neurochemical research, 1993 - Springer
… It did not hydrolyse N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin, aminoacyl- or dipeptidyl-7-amido-methylcoumarins and was not inhibited by bestatin. The enzyme was inhibited …
Number of citations: 22 link.springer.com
Q Chen, KG Rausch, H Schönherr… - ChemPhysChem, 2010 - Wiley Online Library
… The kinetics of the α-chymotrypsin catalyzed hydrolysis of N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (AMC) was evaluated following the increase of the absorption of the …
JIE Feng, RU Hwang, SF HWANG… - Molecular Plant …, 2010 - Wiley Online Library
… Pro1 showed proteolytic activity on skimmed milk and N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin, and the activity could be inhibited by serine protease inhibitors and the …
D Beighton, JSC Life - Archives of Oral Biology, 1989 - Elsevier
… N-succinyl-ala-ala-phe-7-amido-4methylcoumarin and gly-pro-7-amido-4-methylcoumarin hydrobromide (Sigma), respectively. The substrates were dissolved in a minimum volume of …
Number of citations: 29 www.sciencedirect.com
S Haas, N Hain, M Raoufi, S Handschuh-Wang… - …, 2015 - ACS Publications
… The fluorogenic substrate N-succinyl-ala-ala-phe-7-amido-4-methylcoumarin yielded vesicles with a narrow size distribution in the range of 70–150 nm. Also, assemblies loaded with …
Number of citations: 102 pubs.acs.org
H Fujiwara, J Kimura, M Sakamoto… - Canadian Journal of …, 2014 - cdnsciencepub.com
… To determine whether nobiletin activated NEP in SK-N-SH cells, we measured cellular NEP activity using N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin, a specific NEP-degraded …
Number of citations: 18 cdnsciencepub.com
I Tikkanen, K Salmela, U Hohenthal… - American journal of …, 1996 - karger.com
… The serum neutral endopeptidase 24.11 activity was measured using a two-step assay utilizing a fluorogcnic substrate: N-succinylAla-Ala-Phe-7-amido-4-methylcoumarin …
Number of citations: 6 karger.com
B Horsthemke, B Hamprecht, K Bauer - Biochemical and Biophysical …, 1983 - Elsevier
… Tyrosine, Tyr-Gly, Tyr-Gly-Gly, Leu-enkephalin, Nsuccinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin and Tyr-B-naphthylamide were obtained from Bachem AG, Bubendorf, Switzerland, …
Number of citations: 71 www.sciencedirect.com
S Omer, DR Varma, P Cernacek… - American Journal of …, 1996 - journals.physiology.org
The present studies were done to determine if the attenuation of the natriuretic and diuretic effects of atrial natriuretic factor (ANF) during rat pregnancy was caused by an increase in its …
Number of citations: 1 journals.physiology.org
F JAMES, R BROUQUISSE, C SUIRE… - Biochemical …, 1996 - portlandpress.com
An endopeptidase (designated RSIP, for root-starvation-induced protease) was purified to homogeneity from glucose-starved maize roots. The molecular mass of the enzyme was 59 …
Number of citations: 50 portlandpress.com

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